5,9,12-Octadecatrienoic acid

Vue d'ensemble

Description

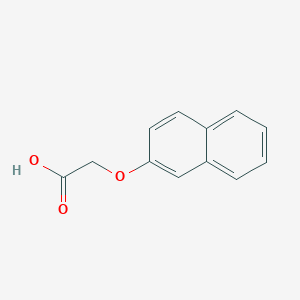

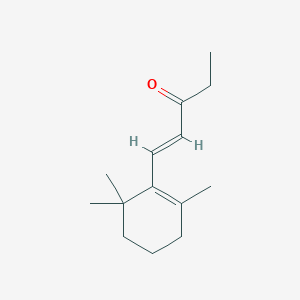

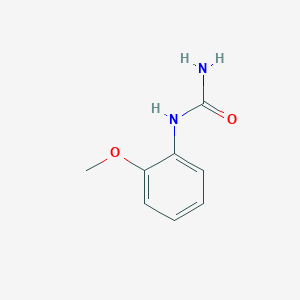

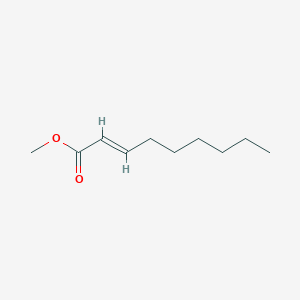

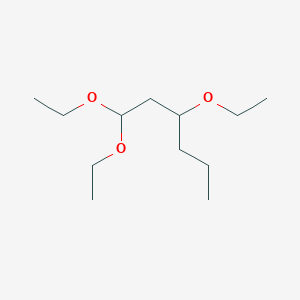

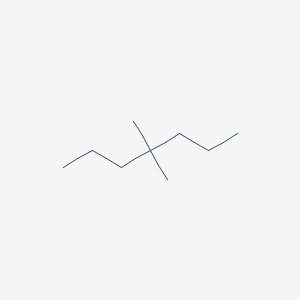

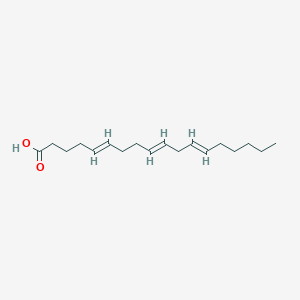

5,9,12-Octadecatrienoic acid is a carboxylic acid composed of 18 carbon atoms and three cis double bonds . It is a polyunsaturated fatty acid whose molecule has an 18-carbon unbranched backbone with three double bonds .

Molecular Structure Analysis

The molecular formula of 5,9,12-Octadecatrienoic acid is C18H30O2 . It has an average mass of 278.430 Da and a monoisotopic mass of 278.224579 Da .Physical And Chemical Properties Analysis

5,9,12-Octadecatrienoic acid has a density of 0.9±0.1 g/cm3, a boiling point of 384.8±11.0 °C at 760 mmHg, and a flash point of 281.7±14.4 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 13 freely rotating bonds .Applications De Recherche Scientifique

Dietary and Pharmaceutical Applications : γ-Linolenic acid, a form of 5,9,12-Octadecatrienoic acid, has significant importance in dietary and pharmaceutical applications. It necessitates the distinction between different forms of octadecatrienoic acids for accurate screening in various species (Aitzetmüller, Werner, & Tsevegsüren, 1993).

Skin Health : Topical application of certain metabolites of columbinic acid, a form of 5,9,12-Octadecatrienoic acid, showed significant effects on rat skin, indicating potential therapeutic applications for skin conditions (Elliott, Morrison, Sprecher, & Needleman, 1985).

Platelet Metabolism : Human platelets can metabolize 6,9,12-Octadecatrienoic acid into various hydroxy acids, revealing insights into the role of this fatty acid in human biochemistry (Hamberg, 1983).

Anti-inflammatory and Cardiovascular Benefits : 9,12,15-Octadecatrienoic acid, derived from plants, has been linked with cardiovascular-protective, anti-inflammatory, anti-cancer, and other therapeutic properties. It's particularly noted for its role in reducing blood clots and its potential in treating metabolic syndromes (Parvathi et al., 2022).

Jasmonic Acid Precursor : Allene oxide cyclase (AOC), using 5,9,12-Octadecatrienoic acid derivatives, plays a critical role in the biosynthesis of jasmonic acid, a plant hormone. This indicates the fatty acid's importance in plant metabolism (Ziegler, Hamberg, Miersch, & Parthier, 1997).

Stress Response in Plants : Specific forms of 5,9,12-Octadecatrienoic acid play a role in plant response to stress, indicating their importance in plant defense mechanisms (Koch, Hoskovec, & Boland, 2002).

Propriétés

IUPAC Name |

(5E,9E,12E)-octadeca-5,9,12-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,13-14H,2-5,8,11-12,15-17H2,1H3,(H,19,20)/b7-6+,10-9+,14-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQHFNIKBKZGRP-JRVLCRGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CC/C=C/CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,9,12-Octadecatrienoic acid | |

CAS RN |

13237-97-3 | |

| Record name | 5,9,12-Octadecatrienoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013237973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.